![molecular formula C10H5FO3 B2989665 3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione CAS No. 848031-16-3](/img/structure/B2989665.png)
3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione
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Overview
Description
3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione (FD) is an organic compound belonging to the class of furanones. It is a colorless solid that is soluble in a variety of organic solvents. FD has been studied extensively in both laboratory and clinical settings due to its potential applications in a variety of fields, including pharmacology, biochemistry, and medicine.
Scientific Research Applications
Synthesis and Optical Properties
Diketopyrrolopyrroles, including compounds structurally related to 3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione, are significant for their applications in dyes, field-effect transistors, solar cells, and fluorescence imaging due to their excellent stability and fluorescence quantum yield. The relationship between their structure and optical properties highlights their utility in advancing material science applications (Grzybowski & Gryko, 2015).
Environmental and Pharmaceutical Fluorination
Fluoroalkylation reactions, critical in developing pharmaceuticals and agrochemicals, emphasize the role of fluorinated compounds in enhancing biological activity. The aqueous fluoroalkylation exemplifies green chemistry's evolution towards more environmentally benign reactions, underscoring the importance of fluorinated compounds in sustainable pharmaceutical synthesis (Song et al., 2018).
Toxicity and Biomedical Imaging
The toxicological profile of organic fluorophores used in molecular imaging has been scrutinized to ensure safety in clinical applications. This research is pivotal for advancing in vivo cancer diagnosis using fluorophores, balancing their diagnostic utility against potential toxicities (Alford et al., 2009).
Biophysical and Biomedical Applications
Radiative decay engineering (RDE) represents a novel approach in fluorescence spectroscopy, modifying fluorophores' emission by altering their radiative decay rates. This technique offers potential advancements in medical diagnostics and genomics by enhancing fluorophores' photostability and emission characteristics, opening new avenues for biomedical applications (Lakowicz, 2001).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been instrumental in cancer treatment, demonstrating the critical role of fluorine chemistry in the development of chemotherapeutic agents. Recent insights into the mechanisms by which fluorinated pyrimidines perturb nucleic acid structure and dynamics underscore their ongoing relevance in personalized medicine (Gmeiner, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds involved in sm cross-coupling reactions are known to affect various biochemical pathways .
Pharmacokinetics
A compound with a similar structure, 3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone acetate (ef-24), has been studied for its pharmacokinetics . EF-24 has shown a terminal elimination half-life of 73.6 minutes and plasma clearance values of 0.482 L/min/kg . The bioavailability of EF-24 was 60% and 35% after oral and intraperitoneal administration, respectively .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
3-(2-fluorophenyl)furan-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3/c11-8-4-2-1-3-6(8)7-5-9(12)14-10(7)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENXSQJEVCAUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione |
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